(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O2S/c19-13-3-1-11(2-4-13)16-10-27-18(23-16)12(8-21)9-22-15-6-5-14(20)7-17(15)24(25)26/h1-7,9-10,22H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVNQGIMEAOBEA-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antifungal properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of fluorinated phenyl groups and a nitrile group enhances its potential pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Below are key findings regarding its activities:
Anticancer Activity
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, a common mechanism observed in many thiazole derivatives. Studies have shown that compounds with similar structures can activate caspases, leading to programmed cell death .
- In Vitro Studies : Preliminary screening against various cancer cell lines has indicated significant cytotoxic effects, with IC50 values suggesting potent activity. For instance, related thiazole acrylonitriles have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor types .
Antimicrobial Activity
- Antimicrobial Properties : The thiazole ring is often associated with antimicrobial activities. Initial studies suggest that this compound may exhibit broad-spectrum antimicrobial effects, potentially inhibiting both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves interference with bacterial cell wall synthesis or function, similar to other thiazole derivatives .
Study 1: Anticancer Screening
A study conducted on various acrylonitrile derivatives, including the target compound, showed promising results in inhibiting cell growth across multiple cancer types. The compound was tested at a concentration of 10 µM against approximately 60 different cancer cell lines, demonstrating significant growth inhibition in several cases .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
